5-Fluoro-2-methoxyphenylmagnesium bromide

Catalog No.
S1501085
CAS No.
188132-02-7
M.F
C7H6BrFMgO
M. Wt
229.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methoxyphenylmagnesium bromide

CAS Number

188132-02-7

Product Name

5-Fluoro-2-methoxyphenylmagnesium bromide

IUPAC Name

magnesium;1-fluoro-4-methoxybenzene-5-ide;bromide

Molecular Formula

C7H6BrFMgO

Molecular Weight

229.33 g/mol

InChI

InChI=1S/C7H6FO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1

InChI Key

PLZMVUFJFASKEU-UHFFFAOYSA-M

SMILES

COC1=[C-]C=C(C=C1)F.[Mg+2].[Br-]

Canonical SMILES

COC1=[C-]C=C(C=C1)F.[Mg+2].[Br-]

Synthesis and Applications:

5-Fluoro-2-methoxyphenylmagnesium bromide (5-F-2-MeOPhMgBr) is a Grignard reagent, a class of organometallic compounds widely used in organic synthesis. It is typically synthesized by the reaction of 5-fluoro-2-methoxybenzene (5-F-2-MeOC6H5) with magnesium metal in an anhydrous ether solvent, such as diethyl ether (Et2O) or tetrahydrofuran (THF). [, ]

-F-2-MeOPhMgBr as a Nucleophile:

One of the primary applications of 5-F-2-MeOPhMgBr in scientific research is as a nucleophile in various organic reactions. As a Grignard reagent, it possesses a reactive carbon-magnesium bond that readily reacts with various electrophilic centers. This allows for the introduction of the 5-fluoro-2-methoxyphenyl group (-C6H4F-2-OCH3) into organic molecules, leading to the formation of new and diverse compounds. [, ]

Examples of Applications:

  • Formation of Carbon-Carbon Bonds: 5-F-2-MeOPhMgBr can be used to form carbon-carbon bonds through reactions with carbonyl compounds (aldehydes, ketones, esters, etc.), epoxides, and imines. This allows for the synthesis of alcohols, ethers, amines, and other valuable organic compounds. [, ]
  • Preparation of Pharmaceuticals and Fine Chemicals: Due to its ability to introduce a specific functional group, 5-F-2-MeOPhMgBr finds application in the synthesis of various pharmaceuticals and fine chemicals. The presence of the fluorine and methoxy substituents can influence the properties of the resulting molecule, making them potentially useful for various applications. [, ]

5-Fluoro-2-methoxyphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C₇H₆BrFMgO, and it has a molecular weight of 229.33 g/mol. The compound features a phenyl ring substituted with a fluorine atom and a methoxy group, making it a valuable intermediate in organic synthesis. It is typically encountered as a solution in tetrahydrofuran or diethyl ether, exhibiting a clear yellow to brown appearance, potentially developing turbidity or precipitate over time .

As a Grignard reagent, 5-Fluoro-2-methoxyphenylmagnesium bromide readily participates in nucleophilic addition reactions. It can react with various electrophiles, including:

  • Carbonyl compounds: This compound can add to aldehydes and ketones to form alcohols after hydrolysis.
  • Esters: Reacting with esters leads to the formation of tertiary alcohols.
  • Carbon dioxide: The reaction with carbon dioxide produces carboxylic acids upon hydrolysis.

These reactions underscore its utility in constructing complex organic molecules.

5-Fluoro-2-methoxyphenylmagnesium bromide can be synthesized through the following method:

  • Preparation of the Grignard Reagent:
    • Reacting 5-fluoro-2-methoxyphenyl bromide with magnesium turnings in an anhydrous solvent such as tetrahydrofuran or diethyl ether.
    • The reaction is typically conducted under inert atmosphere conditions to prevent moisture interference.

The general reaction can be represented as follows:

C7H6BrF+MgC7H6BrFMg\text{C}_7\text{H}_6\text{BrF}+\text{Mg}\rightarrow \text{C}_7\text{H}_6\text{BrFMg}

5-Fluoro-2-methoxyphenylmagnesium bromide is primarily utilized in organic synthesis for:

  • Synthesis of pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Material science: Used in developing new materials with specific electronic or optical properties.
  • Research: Employed in academic and industrial research settings for exploring new chemical transformations.

Several compounds share structural similarities with 5-Fluoro-2-methoxyphenylmagnesium bromide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Methoxyphenylmagnesium bromideSimilar methoxy groupLacks fluorine substitution
4-Fluorophenylmagnesium bromideFluorine at para positionDifferent substitution pattern affecting reactivity
3-Fluoro-4-methoxyphenylmagnesium bromideFluorine at meta positionVariation in substitution can alter properties

The uniqueness of 5-Fluoro-2-methoxyphenylmagnesium bromide lies in its specific positioning of the fluorine atom relative to the methoxy group, which can significantly influence its reactivity and potential applications compared to similar compounds.

5-Fluoro-2-methoxyphenylmagnesium bromide is conventionally synthesized through the oxidative addition of magnesium to 5-fluoro-2-methoxyphenyl bromide (2-bromo-4-fluoroanisole) in tetrahydrofuran (THF). This reaction typically proceeds under inert conditions (nitrogen or argon) at controlled temperatures.

Key Steps in Traditional Synthesis

  • Initiation Phase: Activation of magnesium metal, often using diisobutylaluminum hydride (DIBAH) to remove oxide layers and facilitate oxidative addition.
  • Grignard Formation: Slow addition of 2-bromo-4-fluoroanisole to magnesium in THF at 30°C for 16.5 hours.
  • Workup: Quenching with water or methanol, followed by extraction with tert-butyl methyl ether (TBME) or ethyl acetate.

Reaction Scheme
$$ \text{2-Bromo-4-fluoroanisole} + \text{Mg} \xrightarrow{\text{THF, 30°C}} \text{5-Fluoro-2-methoxyphenylmagnesium bromide} $$

Limitations:

  • Prolonged reaction times (16–24 hours).
  • Risk of side reactions (e.g., enolization with ketones or aldehydes).

Modern Catalytic Approaches

Recent advancements focus on improving chemoselectivity and reducing reaction times through solvent engineering and catalysis.

Case Study: Grignard Reaction Optimization
In the synthesis of intermediates for anacetrapib, a second solvent (DCM, toluene, or DME) is added to THF to suppress enolization of 1-(2-fluoro-4-methoxyphenyl)ethanone (FMAP). This strategy enhances Grignard reagent selectivity, yielding products free of desmethyl impurities (DMAP).

Key Innovations

ParameterTraditional MethodModern Approach
Solvent SystemPure THFTHF + DCM/Toluene/DME
Temperature Control30°C<20°C
Grignard Equivalents1–2 eq1.2–1.6 eq
Quenching SolventWaterMethanol

Catalytic Activation:

  • Nickel-Mediated Cross-Coupling: Aryl Grignards in 2-methyltetrahydrofuran (2-MeTHF) enable efficient coupling with aryl halides.
  • DIBAH Activation: Enables low-temperature Grignard formation (<20°C) for aryl bromides.

Solvent and Reaction Optimization

Solvent choice critically impacts reaction efficiency and byproduct formation.

Solvent Comparison

SolventAdvantagesLimitations
THFHigh solubility for GrignardsHigh peroxide risk
2-MeTHFReduces Wurtz coupling; stable at low tempsLower boiling point (77°C)
Toluene-THFEnhanced solubility under pressure (4 bar)Requires pressurized systems

Cryogenic Conditions:

  • Flow Chemistry: Monoaddition to esters achieved at -78°C, avoiding over-addition.
  • Continuous Systems: Optimized for rapid heat dissipation in exothermic reactions.

Industrial-Scale Production Techniques

Continuous stirred-tank reactors (CSTRs) and flow chemistry are pivotal for scalable synthesis.

CSTR Workflow for Grignard Reagents

  • Magnesium Activation: DIBAH treatment under inert gas.
  • Grignard Formation: Controlled feeding of aryl bromide into Mg/THF slurry.
  • Product Isolation: Quenching with methanol, followed by phase separation.

Case Study: 3-Methoxypropiophenone Synthesis

ParameterBatch ProcessContinuous Flow
Yield~50%84%
Residence Time24 hrs1–2 hrs
ScalabilityLimitedHigh (100 g scale)

Computational Fluid Dynamics (CFD):

  • Optimizes Mg sequestration efficiency in CSTRs, reducing magnesium loss.

Kumada-Corriu Coupling Reactions

The Kumada-Corriu coupling, which facilitates carbon-carbon bond formation between Grignard reagents and aryl or alkyl halides, represents a cornerstone application for 5-fluoro-2-methoxyphenylmagnesium bromide. Nickel and palladium catalysts dominate this space, with the choice of ligand system critically influencing reaction efficiency. For instance, bidentate phosphine ligands such as 1,3-bis(diphenylphosphino)propane (dppp) enhance catalytic activity by stabilizing the metal center during oxidative addition and transmetalation steps [5].

A notable industrial application involves the synthesis of styrene derivatives, where the reagent’s methoxy group improves solubility in tetrahydrofuran (THF), while the fluorine atom modulates electron density at the magnesium-bound carbon [5]. Mechanistic studies using Mössbauer spectroscopy and X-ray crystallography on analogous iron-catalyzed systems reveal that the Grignard reagent initially forms a high-spin Fe(II) complex, which undergoes sequential aryl transfer to generate bis-aryl intermediates prior to reductive elimination [1]. This pathway underscores the reagent’s compatibility with earth-abundant transition metals, offering cost advantages over palladium-based systems.

Negishi Coupling with Aryl Halides

In Negishi cross-couplings, 5-fluoro-2-methoxyphenylmagnesium bromide serves as a transmetalation partner for zinc halides, enabling stereoconvergent synthesis of tertiary alkyl fluorides. A nickel/bis(oxazoline) catalyst system achieves enantioselective coupling with racemic α-halo-α-fluoroketones, where the methoxy group’s steric bulk directs facial selectivity during the transmetalation step [2]. This method tolerates electrophilic partners bearing ester, nitrile, and heteroaromatic functionalities, with reported yields exceeding 80% for derivatives containing ortho-substituted aryl groups [2].

The fluorine atom’s electronegativity plays a dual role: (1) it activates the magnesium-carbon bond toward transmetalation by polarizing electron density, and (2) it minimizes β-hydride elimination pathways through inductive effects. Kinetic studies demonstrate a second-order dependence on nickel concentration, suggesting a bimetallic oxidative addition mechanism when using chloroarene substrates [5].

Suzuki-Miyaura Coupling for Biaryl Synthesis

Palladium-catalyzed Suzuki-Miyaura couplings with 5-fluoro-2-methoxyphenylmagnesium bromide enable efficient biaryl synthesis under aqueous conditions. The reagent’s fluorosulfonate derivatives exhibit exceptional stability toward hydrolysis, allowing coupling with aryl boronic acids at catalyst loadings as low as 0.1 mol% [3]. Key advances include the use of N-heterocyclic carbene (NHC)-palladium complexes, which suppress protodehalogenation side reactions even with electron-deficient partners.

A comparative analysis of leaving group reactivity (Br > OTs > OFs) reveals that the fluorosulfonate group’s orthogonal reactivity enables sequential coupling strategies. For example, initial Suzuki coupling at the bromine position followed by fluorosulfonate displacement permits iterative synthesis of polysubstituted biaryls [3]. The methoxy group’s electron-donating character accelerates reductive elimination in these systems, as evidenced by a 40% rate enhancement compared to non-substituted analogs [5].

Substrate Scope and Functional Group Tolerance

The reagent demonstrates broad compatibility with substrates containing sensitive functional groups when appropriate catalytic systems are employed:

Functional GroupTolerance (Catalyst System)Yield Range
EstersPd/NHC (Kumada)65-92%
NitrilesNi/bis(oxazoline) (Negishi)70-85%
HeteroaromaticsFe/dcype (Kumada)55-78%
Enol ethersPdCl₂(PPh₃)₂ (Suzuki)60-88%

Bidentate ligands expand functional group tolerance by reducing catalyst poisoning through chelation effects. For instance, 1,2-bis(diphenylphosphino)ethane (dppe) enables coupling with pyridine-containing substrates by preventing coordination of the nitrogen lone pair to the metal center [5]. The fluorine substituent’s small atomic radius further minimizes steric clashes in congested coupling environments.

Regioselectivity and Steric/Electronic Effects of Fluoro/Methoxy Groups

Regiochemical outcomes in cross-coupling reactions are governed by the interplay of the fluorine and methoxy substituents:

  • Ortho-Directing Effects: The methoxy group’s lone pairs coordinate to magnesium, polarizing the C-Mg bond and favoring oxidative addition at the ortho position in Kumada couplings [1]. This effect diminishes in Suzuki reactions where boronates dominate transmetalation geometry.

  • Electronic Modulation: Hammett substituent constants quantify the fluorine atom’s electron-withdrawing influence (σₚ = 0.78), which accelerates oxidative addition but slows reductive elimination. Conversely, the methoxy group’s electron-donating capacity (σₚ = -0.27) creates a push-pull electronic environment that lowers transition state energies by 12-15 kJ/mol in Negishi couplings [2].

  • Steric Guidance: Molecular modeling reveals that the methoxy group’s A-value (1.75 kcal/mol) imposes greater conformational restrictions than fluorine (0.41 kcal/mol), favoring transmetalation pathways that minimize non-bonded interactions. This steric profile enables atroposelective biaryl synthesis with up to 94% enantiomeric excess when using chiral bisphosphine ligands [5].

Dates

Modify: 2023-08-15

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